NNN-(2-tert-butoxyacetyl)-phenylglycine CAS number search
NNN-(2-tert-butoxyacetyl)-phenylglycine CAS number search
An In-Depth Technical Guide to N-Acyl Phenylglycine Derivatives: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-acyl phenylglycine derivatives, with a specific focus on compounds structurally related to the query NNN-(2-tert-butoxyacetyl)-phenylglycine. While a specific CAS number for this exact NNN-prefixed molecule is not found in standard chemical databases, this guide will focus on the closely related and synthetically relevant N-(tert-Butoxycarbonyl)-L-2-phenylglycine (CAS: 2900-27-8) and its D-enantiomer (CAS: 33125-05-2), which serve as critical starting materials for further derivatization. We will delve into the synthesis, physicochemical properties, analytical methodologies, and potential applications of these and related N-acylated phenylglycine compounds in the field of drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with unnatural amino acids and their derivatives in medicinal chemistry and peptide science.
Introduction: The Significance of N-Acyl Phenylglycine Derivatives
Phenylglycine, a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceuticals, including β-lactam antibiotics and the anti-cancer agent Taxol.[1] Its derivatives, particularly those with N-acyl modifications, are of significant interest in medicinal chemistry. The introduction of an acyl group at the nitrogen atom can profoundly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This, in turn, can influence its biological activity, making N-acyl phenylglycines valuable scaffolds for drug design.
The tert-butoxycarbonyl (Boc) protecting group, as seen in N-(tert-Butoxycarbonyl)-L-2-phenylglycine, is a common feature in peptide synthesis and the creation of more complex molecules.[2][3][4] This guide will explore the chemistry of such compounds, providing a foundation for the synthesis and understanding of a wide range of N-acylated phenylglycine derivatives.
Physicochemical Properties and Identification
The accurate identification and characterization of N-acyl phenylglycine derivatives are paramount for their successful application in research and development.
Key Physicochemical Data
The properties of the foundational compound, N-(tert-Butoxycarbonyl)-L-2-phenylglycine, are summarized in the table below. These values are critical for designing synthetic transformations, purification protocols, and analytical methods.
| Property | Value | Source |
| CAS Number | 2900-27-8 | [2][3] |
| Molecular Formula | C13H17NO4 | [3] |
| Molecular Weight | 251.28 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [4] |
| Purity | >98.0% (HPLC) | [4] |
| Storage Temperature | Refrigerated (0-10°C) |
Spectroscopic and Chromatographic Characterization
A combination of analytical techniques is essential for the unambiguous identification and purity assessment of N-acyl phenylglycine derivatives.
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High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of these compounds. A reversed-phase C18 column is typically employed with a mobile phase consisting of a water and acetonitrile gradient.[5] UV detection is suitable due to the presence of the phenyl group.[5]
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Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides crucial information about the molecular weight of the compound, aiding in its identification.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the chemical structure of the synthesized derivatives, confirming the presence of the phenyl, glycine, and acyl moieties.
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Gas Chromatography-Mass Spectrometry (GC-MS): For certain N-acylglycine derivatives, GC-MS can be a powerful analytical tool, though it often requires a derivatization step to increase the volatility of the analyte.[7][8] A two-step derivatization, involving silylation of the carboxyl group followed by trifluoroacylation of the amino group, has been successfully employed for related compounds.[8]
Synthesis of N-Acyl Phenylglycine Derivatives
The synthesis of N-acylated phenylglycine derivatives typically involves a multi-step process, starting from phenylglycine or a suitable precursor. The general workflow encompasses N-protection, acylation, and deprotection steps.
General Synthetic Workflow
The synthesis of a target N-acyl phenylglycine derivative can be conceptualized with the following workflow. This diagram illustrates the key stages, from starting materials to the final product, highlighting the critical transformations involved.
Caption: General synthetic workflow for N-acyl phenylglycine derivatives.
Experimental Protocol: Synthesis of a Peptide Derivative using N-Boc-Phenylglycine
This protocol outlines the coupling of N-Boc-phenylglycine to an amino group on a solid support, a common step in solid-phase peptide synthesis (SPPS).
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Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
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Fmoc Deprotection: If the resin is Fmoc-protected, treat it with a 20% piperidine in DMF solution to deprotect the terminal amine.
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Coupling Reaction:
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Dissolve N-Boc-L-phenylglycine (2 equivalents) in DMF.
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Add a coupling reagent such as HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.95 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (4 equivalents).[9]
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Add this activation mixture to the deprotected resin.
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Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
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Cleavage and Deprotection: Once the full peptide is synthesized, cleave the peptide from the resin and remove the Boc protecting group using a cleavage cocktail, often containing trifluoroacetic acid (TFA).[9][10]
Applications in Drug Discovery and Development
N-acyl phenylglycine derivatives are versatile scaffolds with potential applications in various therapeutic areas.
Anticonvulsant Agents
Recent studies have explored new phenylglycinamide derivatives as potential broad-spectrum anticonvulsants.[6] The core structure allows for systematic modifications to optimize activity and pharmacokinetic properties.
Analgesics
The structural similarity of N-acylglycine derivatives to the neurotransmitter glycine suggests their potential to modulate glycine signaling in the central nervous system.[11] Specifically, inhibitors of the glycine transporter 2 (GlyT2) have shown promise as analgesics in models of chronic pain.[12] N-acyl amino acids have been developed as selective GlyT2 inhibitors.[12]
Peptide Mimetics and Ubiquitination Research
N-protected amino acid derivatives are fundamental building blocks in the synthesis of peptides and peptidomimetics. For instance, a derivative of N-Boc-glycine has been utilized as a building block for studying peptide ubiquitination, a critical post-translational modification.[9]
Hypothetical Signaling Pathway in Analgesia
The potential analgesic effect of certain N-acyl phenylglycine derivatives may be mediated through the modulation of glycinergic neurotransmission. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical modulation of glycinergic signaling by an N-acyl phenylglycine derivative.
Conclusion
While the specific compound NNN-(2-tert-butoxyacetyl)-phenylglycine remains elusive in the chemical literature, likely due to non-standard nomenclature, the underlying chemical scaffold of N-acylated phenylglycine derivatives holds significant promise for scientific research and drug development. By understanding the synthesis, characterization, and biological potential of well-established analogs like N-Boc-phenylglycine, researchers are well-equipped to explore this versatile class of compounds for a range of therapeutic applications. This guide serves as a foundational resource to facilitate such endeavors.
References
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PubMed. Synthesis of N-tert. -butoxycarbonyl-( alpha-phenyl)aminomethylphenoxyacetic acid for use as a handle in solid-phase synthesis of peptide alpha-carboxamides. Available from: [Link]
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